molecular formula C16H17NO2S2 B2377438 (E)-2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethenesulfonamide CAS No. 1251711-81-5

(E)-2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethenesulfonamide

Cat. No. B2377438
CAS RN: 1251711-81-5
M. Wt: 319.44
InChI Key: UMUBORIOCLYCDR-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethenesulfonamide is a compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including cancer treatment, inflammation, and neurological disorders. In

Scientific Research Applications

  • Endothelin Receptor Antagonism : Ethene sulfonamide derivatives, including compounds structurally related to (E)-2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethenesulfonamide, have been explored as endothelin receptor antagonists. These compounds exhibit significant oral antagonistic activities and have been involved in clinical trials (Harada et al., 2001).

  • Synthesis of Constrained Analogs : Research has been conducted on the asymmetric cyclopropanation of similar chiral compounds, leading to the synthesis of enantiomerically pure constrained analogs, such as 2-amino-3-phenyl-1-cyclopropane-phosphonic acid. These compounds are important in the study of GABA_B antagonists (Midura & Mikołajczyk, 2002).

  • Antimicrobial Activity : Various derivatives have been synthesized and evaluated for their antimicrobial activity against different bacteria and fungi. These studies contribute to the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

  • AMPAR Potentiation for Cognitive Deficits : Certain derivatives have been identified as potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. These compounds are being explored for their potential to attenuate cognitive deficits in patients with schizophrenia (Shaffer et al., 2015).

  • Anti-Inflammatory and Analgesic Activities : Some derivatives exhibit significant anti-inflammatory and analgesic activities and have been evaluated for their potential as therapeutic agents, especially in the context of anti-inflammatory and analgesic properties (Küçükgüzel et al., 2013).

  • Complexation with Metal Ions : The compound has been studied for its ability to complex with metal ions like Zn2+, which can be critical in developing specific fluorophores for various applications (Coleman, May, & Lincoln, 2010).

  • Synthesis and Pharmacological Activity : The compound has been utilized in the synthesis of aromatic retinoic acid analogs, investigated for their pharmacological activities, particularly in the treatment of epithelial cancer and skin diseases (Dawson et al., 1983).

  • Discovery of Small Molecules with Ethylene-like Activity : Research into small molecules that induce the triple response in Arabidopsis has led to the discovery of derivatives with promising biological activity, contributing to plant biology and agriculture (Oh et al., 2017).

properties

IUPAC Name

(E)-2-phenyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c18-21(19,12-8-14-5-2-1-3-6-14)17-13-16(9-10-16)15-7-4-11-20-15/h1-8,11-12,17H,9-10,13H2/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUBORIOCLYCDR-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethenesulfonamide

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